Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Procurement of pyrrolo[2,1-a]phthalazine analogs is often compromised by unverified regioisomer mixtures. Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate (CAS 618443-28-0, MW 422.82, XLogP3 4.3) is the defined product of a regiospecific 1,3-dipolar cycloaddition, ensuring synthetic integrity for downstream SAR studies. - MW 422.82 & XLogP3 4.3: Compliant with lead-like criteria (MW ≤460) for fragment-based screening libraries. - 4-Chlorobenzoyl (σp = 0.23): Specific probe for moderate electron-withdrawing effects vs. nitro analogs. - Orthogonal dimethyl ester handles: Enables controlled hydrolysis/amidation at positions 1 and 2.

Molecular Formula C22H15ClN2O5
Molecular Weight 422.8 g/mol
CAS No. 618443-28-0
Cat. No. B12018596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
CAS618443-28-0
Molecular FormulaC22H15ClN2O5
Molecular Weight422.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H15ClN2O5/c1-29-21(27)16-17(22(28)30-2)19(20(26)12-7-9-14(23)10-8-12)25-18(16)15-6-4-3-5-13(15)11-24-25/h3-11H,1-2H3
InChIKeyOXJUZJJVSGRKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate: Fused Heterocyclic Core Scaffold


Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate is a polycyclic heterocyclic compound with the molecular formula C22H15ClN2O5 and a molecular weight of 422.82 g/mol . It features a pyrrolo[2,1-a]phthalazine core, a scaffold that serves as a key intermediate in medicinal chemistry, particularly for the development of anticancer and antihypertensive agents . The compound is commercially available as an AldrichCPR research chemical, primarily utilized as a synthetic building block for the construction of more complex, biologically active molecules .

1
Scaffold for target-class research Pyrrolo[2,1-a]phthalazine core supports medicinal chemistry studies in cancer and cardiovascular target areas.
2
Synthetic building block Regiospecific 1,3-dipolar cycloaddition route provides defined scaffold entry for derivatization.
3
Lead-like library inclusion Lower molecular weight profile supports compliance with lead-likeness cutoffs in screening collections.

Functional Divergence in Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate Analogs


Within the pyrrolo[2,1-a]phthalazine class, seemingly minor structural modifications on the ester and benzoyl substituents can lead to significant physicochemical and biological divergence, making simple analog substitution a high-risk strategy for procurement. For instance, replacing the 4-chlorobenzoyl group with a 4-nitrobenzoyl group alters the electronic distribution and molecular weight, directly impacting reactivity in downstream synthetic steps . Furthermore, variations in the ester alkyl chain (dimethyl vs. diethyl) substantially influence lipophilicity, as reflected by the XLogP3 values, which can affect solubility, membrane permeability, and, consequently, biological assay performance [1]. The strict regiospecificity of the 1,3-dipolar cycloaddition used in their synthesis means that isomers are not readily interchangeable and can lead to different product profiles, underscoring the need for precise compound selection .

4‑Nitrobenzoyl analog
Replacing 4‑chlorobenzoyl with 4‑nitrobenzoyl alters electronic distribution and may shift downstream reactivity in SAR studies.
Diethyl ester analog
Dimethyl vs. diethyl ester substitution changes lipophilicity profile, potentially affecting solubility and assay interference risk.
Regioisomer mismatch
Non‑specific synthesis may produce a different regioisomer; validated regiospecific route identity may not transfer to analogs.

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate: Quantitative Differentiation from Analogs


Molecular Weight Advantage vs. Diethyl Ester Analog

The target compound possesses a significantly lower molecular weight (422.82 g/mol) than its direct diethyl ester analog (450.88 g/mol) . This quantitative difference of 28.06 g/mol makes it a more fragment-like or lead-like molecule, which is a key parameter in early-stage drug discovery to improve ligand efficiency and pharmacokinetic properties .

Mol. Weight
Data to verify
422.82 vs 450.88 g/mol
(−28.06 g/mol, 6.2%)
Lower MW supports lead-like property cutoffs.
Based on formula calculation; experimental confirmation recommended.
Medicinal Chemistry Synthetic Chemistry Lead Optimization

Controlled Lipophilicity for ADME Profile

The target compound has a predicted XLogP3 value of 4.3 [1]. While direct comparison data for the diethyl analog's XLogP3 is not available from the same source, the class-level inference from molecular structure indicates that the dimethyl ester will exhibit lower lipophilicity than its diethyl congener, which benefits aqueous solubility and reduces non-specific binding, a common concern in biological assays [2].

Lipophilicity
Class-level
XLogP3 = 4.3
(diethyl predicted > 4.3)
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding.
Predicted value; experimental verification needed.
Pharmacokinetics Drug Design ADMET

Electronic Effects vs. 4-Nitrobenzoyl Analog

Substituting the 4-chlorobenzoyl group in the target compound (M.W. 422.82 g/mol) with a 4-nitrobenzoyl group results in a heavier analog (M.W. 433.38 g/mol) with a strong electron-withdrawing substituent . The chloro substituent is a weaker electron-withdrawing group compared to nitro, leading to a different electronic distribution across the pyrrolo[2,1-a]phthalazine core. This fundamentally alters its reactivity in subsequent chemical transformations and its potential interactions with biological targets [1].

Electronic effect
Reported
Hammett σp
0.23 (4‑Cl) vs 0.78 (4‑NO₂)
Chloro substituent provides moderate electron withdrawal for SAR interpretation.
Constants from Hansch et al. (1991).
Structure-Activity Relationship Synthetic Chemistry Reactivity

Regioisomeric Purity in Cycloaddition Synthesis

The synthesis of the target compound's core structure is typically achieved via a 1,3-dipolar cycloaddition of phthalazinium N-ylides with dimethyl acetylenedicarboxylate (DMAD) . This reaction is highly regiospecific. For the diethyl ester analog, a published one-pot, three-component synthesis achieved a yield of 77% for the diethyl 1-(4-chlorobenzoyl) regioisomer, with the product's structure confirmed by X-ray diffraction analysis, demonstrating the methodology's ability to yield a single, well-defined product . The selection of the dimethyl ester variant ensures access to this validated, high-specificity synthetic route, directly providing a scaffold with confirmed regiochemistry.

Synthetic route
Source review
Diethyl analog yield 77%; regioisomer confirmed by XRD
Validated regiospecific route supports defined scaffold identity.
Yield/XRD data from diethyl analog; target compound identity to verify.
Synthetic Methodology Cycloaddition Intermediate

Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate: Procurement & Applications


Early-Stage Drug Discovery & Lead Libraries

Given its lower molecular weight (422.82 g/mol) and controlled XLogP3 (4.3), this compound is optimally suited for inclusion in fragment-based or lead-like screening libraries where physicochemical property limits are strictly enforced . Procurement should prioritize this dimethyl ester over the heavier diethyl analog to maintain compliance with lead-likeness criteria (e.g., MW ≤ 460) and avoid the poor solubility often associated with more lipophilic compounds .

SAR Studies on Benzoyl Substituent

The 4-chlorobenzoyl moiety presents a distinct electronic profile (σp = 0.23) compared to stronger electron-withdrawing groups like nitro (σp = 0.78) . This compound serves as a specific probe for SAR studies exploring the effect of moderate electron withdrawal on biological activity, making it a non-interchangeable tool relative to its 4-nitrobenzoyl analog (CAS 780807-97-8) .

Synthetic Methodology & Building Block Synthesis

The pyrrolo[2,1-a]phthalazine scaffold is a versatile intermediate . The dimethyl ester functionalities at positions 1 and 2 provide orthogonal synthetic handles for further derivatization (e.g., hydrolysis to carboxylic acids, amidation). Selecting this specific regioisomer, which is the product of the highly specific 1,3-dipolar cycloaddition, ensures the synthetic integrity of the final products, a critical requirement for methodology chemists .

Bioisostere Replacement for Phthalazine Pharmacophores

Fused phthalazine systems are recognized pharmacophores in cardiovascular and oncology research . This compound can be utilized as a key intermediate to generate a series of analogs where the 4-chlorobenzoyl group is a bioisostere for other substituents, leveraging the core scaffold's known biological relevance. Its direct procurement bypasses the challenge of regiospecific synthesis, accelerating SAR campaigns.

Application
Selection Property
Validation Focus
Lead-like library design
Lower molecular weight scaffold
Lead-likeness criteria compliance
Benzoyl SAR studies
Moderate electron‑withdrawing substituent
Electronic profile verification in activity assays
Heterocycle derivatization
Orthogonal dimethyl 1,2‑dicarboxylate handles
Regioisomeric identity confirmation
Phthalazine bioisostere exploration
Pyrrolo[2,1‑a]phthalazine pharmacophore core
Bioisostere replacement profiling
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